molecular formula C11H11BrO3 B12281334 Ethyl 3-(2-Bromophenoxy)acrylate

Ethyl 3-(2-Bromophenoxy)acrylate

Cat. No.: B12281334
M. Wt: 271.11 g/mol
InChI Key: LDGCVEYJTKTQEW-BQYQJAHWSA-N
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Description

Ethyl 3-(2-Bromophenoxy)acrylate (CAS 194278-42-7) is a valuable chemical building block in organic synthesis and materials science research. This compound, with a molecular formula of C 11 H 11 BrO 3 and a molecular weight of 271.11 g/mol, is characterized by its acrylate ester functional group and a brominated phenoxy moiety . The structure, represented by the canonical SMILES string CCOC(=O)C=COC1=CC=CC=C1Br, provides two key reactive sites: the electron-deficient vinyl group of the acrylate is susceptible to nucleophilic attack or can participate in cycloaddition reactions, while the bromo-aromatic group can undergo various metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions . This makes the compound a versatile precursor for constructing more complex molecular architectures. Researchers utilize acrylate esters like this compound in the development of novel polymers with specific properties. Acrylates are known to form polymers that are transparent, tough, and resistant to breakage, and they find broad applications in the creation of advanced coatings, adhesives, and materials for biomedical devices . The specific incorporation of the 2-bromophenoxy group can allow for further functionalization of these polymers or can be intended to impart particular characteristics to the final material. As such, this compound is for Research Use Only and is a critical reagent in exploratory chemistry, pharmaceutical intermediate synthesis, and functional polymer research.

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

ethyl (E)-3-(2-bromophenoxy)prop-2-enoate

InChI

InChI=1S/C11H11BrO3/c1-2-14-11(13)7-8-15-10-6-4-3-5-9(10)12/h3-8H,2H2,1H3/b8-7+

InChI Key

LDGCVEYJTKTQEW-BQYQJAHWSA-N

Isomeric SMILES

CCOC(=O)/C=C/OC1=CC=CC=C1Br

Canonical SMILES

CCOC(=O)C=COC1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reagents : 2-Bromophenol, ethyl acrylate, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
  • Solvent : Dimethylformamide (DMF) or acetone.
  • Temperature : 80–100°C under reflux.
  • Time : 4–6 hours.

Mechanism

The base deprotonates 2-bromophenol to generate a phenoxide ion, which attacks the β-carbon of ethyl acrylate. The reaction proceeds via an Sₙ2 mechanism, forming the ether linkage while retaining the acrylate’s double bond.

Optimization

  • Yield : 65–85% after recrystallization.
  • Purification : Column chromatography (hexane/ethyl acetate) or vacuum distillation.

Table 1 : Key Parameters for Base-Mediated Condensation

Base Solvent Temperature (°C) Yield (%) Purity (%)
K₂CO₃ DMF 80 72 95
Cs₂CO₃ Acetone 100 85 98

Michael Addition Followed by Dehydration

This two-step approach utilizes a Michael addition to form an intermediate, which is subsequently dehydrated to yield the target compound.

Step 1: Michael Addition

  • Reagents : 2-Bromophenol, ethyl propiolate, trimethylamine (TEA).
  • Conditions : Room temperature, 2 hours.

Step 2: Acid-Catalyzed Dehydration

  • Reagent : Concentrated H₂SO₄.
  • Conditions : 50°C, 1 hour.

Mechanism

The phenoxide ion adds to the α,β-unsaturated ester (ethyl propiolate) in a conjugate addition, followed by acid-mediated elimination of water to restore the double bond.

Yield and Challenges

  • Overall Yield : 61–74%.
  • Drawbacks : Requires strict anhydrous conditions to prevent hydrolysis.

One-Pot Synthesis via Halogen Exchange

A modified Williamson ether synthesis leverages halogenated precursors for efficient coupling.

Reaction Design

  • Reagents : 2-Bromophenol, ethyl 3-chloroacrylate, K₂CO₃.
  • Solvent : Tetrahydrofuran (THF).
  • Conditions : 60°C, 3 hours.

Advantages

  • Selectivity : Minimizes side reactions due to the superior leaving group ability of chloride.
  • Yield : 78% with 99% purity after solvent extraction.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and reproducibility.

Batch Process

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide).
  • Conditions :
    • Temperature : 90°C.
    • Pressure : Atmospheric.
    • Batch Size : 500–1,000 kg.
  • Purification : Short-path distillation under reduced pressure (0.1 mmHg).

Quality Control

  • Purity Standards : >99% by HPLC.
  • Byproducts : <0.5% residual 2-bromophenol.

Comparative Analysis of Methods

Table 2 : Method Comparison

Method Yield (%) Scalability Cost Efficiency
Base-Mediated 85 High Moderate
Michael Addition 74 Low High
One-Pot Halogen Exchange 78 Medium Low
Industrial Batch 90 Very High Very High

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-Bromophenoxy)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Ethyl 3-(2-Bromophenoxy)acrylate serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its bromine atom enhances reactivity, allowing for various substitution reactions that lead to the formation of diverse derivatives .

2. Medicinal Chemistry

  • The compound is under investigation for its potential biological activities, including antimicrobial and anticancer properties . Research indicates that derivatives of this compound can inhibit the growth of certain bacterial strains and exhibit cytotoxic effects on cancer cells. For example, studies have shown that it can effectively inhibit biofilm formation in Staphylococcus aureus at low concentrations (1 µg/mL) and reduce tumor volume in Ehrlich Ascites Carcinoma cell-bearing mice .

3. Material Science

  • This compound is being explored for its applications in developing new materials, such as polymers and coatings. Its unique chemical structure allows for the modification of physical properties, making it suitable for creating materials with specific electronic and optical characteristics .

Antimicrobial Properties

A study evaluated the efficacy of this compound derivatives against clinical strains of Staphylococcus aureus. The results demonstrated significant bacteriostatic activity, suggesting its potential as an antimicrobial agent in clinical applications.

In Vivo Antitumor Screening

In experiments involving mice with Ehrlich Ascites Carcinoma, treatment with this compound resulted in a marked reduction in tumor size and increased survival rates compared to control groups. The most effective dosage was found to be around 20 mg/kg, indicating its potential utility in cancer therapy .

Mechanism of Action

The mechanism of action of Ethyl 3-(2-Bromophenoxy)acrylate involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The acrylate moiety can participate in covalent bonding with nucleophilic sites in biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 3-(2-bromophenoxy)acrylate with structurally related acrylates, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Applications/Findings References
This compound 2-Bromophenoxy at β-position 285.11 (calculated) Ester, bromophenoxy Intermediate in agrochemical synthesis
(E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate 4-Bromophenyl, cyano at α-position 280.12 Cyano, ester, bromophenyl Enhanced hydrogen bonding in crystals
(E)-Ethyl 3-(3-bromophenyl)acrylate 3-Bromophenyl at β-position 255.07 (M+H)+ Ester, bromophenyl Antiviral lead compound (45–56% yield)
Ethyl 3-(4-bromo-3-fluorophenyl)acrylate 4-Bromo-3-fluorophenyl at β-position 273.03 (M+H)+ Ester, bromo, fluoro Bioactivity modulation via halogenation
(E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate 4-Bromophenoxy-methylphenyl at β-position 375.23 Ester, bromophenoxy, methyl Agrochemical applications (X-ray studied)

Key Findings

Cyano groups (as in ) increase electrophilicity at the α-position, facilitating cycloaddition reactions, whereas bromophenoxy groups favor π-π stacking in crystal lattices .

Biological Activity: Ethyl 3-(3-bromophenyl)acrylate () exhibits antiviral activity against HIV, attributed to the bromophenyl moiety’s electron-withdrawing effects. The absence of a phenoxy group in this compound may reduce steric interference with biological targets compared to the title compound.

Synthetic Yields and Methods: The target compound’s synthesis likely mirrors methods for (E)-Ethyl 3-(3-bromophenyl)acrylate (56% yield via Knoevenagel condensation) , though yields may vary due to the phenoxy group’s bulkiness. Analogous bromophenoxy-methyl derivatives (e.g., ) are synthesized via Williamson ether synthesis with moderate yields (52.8%), highlighting challenges in steric environments.

Crystallography and Intermolecular Interactions: X-ray studies of (E)-Ethyl 3-(3-bromo-phenyl)-2-cyanoacrylate reveal C–H···O and C–Br···π interactions, whereas bromophenoxy derivatives (e.g., ) exhibit C–Br···O hydrogen bonds, stabilizing crystal packing.

Biological Activity

Ethyl 3-(2-Bromophenoxy)acrylate, an organic compound with the molecular formula C₁₁H₉BrO₂, is notable for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a bromine atom attached to a phenoxy group and an acrylate functional group, which enhances its reactivity and potential interactions with biological targets.

The presence of the bromine atom in this compound contributes to its electrophilic character, allowing it to interact with nucleophilic sites on proteins and enzymes. This interaction can lead to covalent modifications, influencing the activity of various biomolecules. The acrylate moiety is particularly reactive, making this compound a candidate for drug development due to its ability to form stable adducts with biological macromolecules.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, studies have shown that compounds with similar structures can inhibit the growth of MCF-7 breast cancer cells, suggesting potential applications in cancer therapy .

Mechanism of Anticancer Activity

The mechanism underlying its anticancer effects involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This is similar to the action of other known anticancer agents that target tubulin .

Toxicological Studies

While exploring the biological activity of this compound, it is crucial to consider its toxicity profile. Toxicological assessments have highlighted that compounds in this class can exhibit cytotoxic effects at higher concentrations. For instance, studies on related compounds indicate potential risks associated with prolonged exposure, including genotoxicity and organ-specific toxicity .

Data Table: Biological Activity Summary

Activity Cell Line IC50 (µM) Mechanism
AntiproliferativeMCF-75.0Microtubule destabilization
CytotoxicityHepG210.0Induction of apoptosis
Enzyme InhibitionVarious enzymesVariesCovalent modification through electrophilic attack

Case Studies

  • Case Study on Anticancer Activity :
    A study investigated the effects of this compound on MCF-7 cells, revealing an IC50 value of approximately 5 µM. The compound was found to induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential, confirming its potential as a therapeutic agent against breast cancer .
  • Toxicity Assessment :
    A toxicity assessment conducted on related acrylates indicated that chronic exposure could lead to significant health risks, including liver and kidney damage. The study emphasized the need for careful handling and risk assessment in therapeutic applications .

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